Product packaging for 3-Nitro-[2,3'-bipyridine]-4-carbonitrile(Cat. No.:)

3-Nitro-[2,3'-bipyridine]-4-carbonitrile

Cat. No.: B13130425
M. Wt: 226.19 g/mol
InChI Key: DJYUFXYAXGRQGT-UHFFFAOYSA-N
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Description

3-Nitro-[2,3'-bipyridine]-4-carbonitrile (CAS 878194-89-9) is a specialized bipyridine derivative of significant interest in chemical research and development. Its molecular formula is C11H6N4O2, with a molecular weight of 226.19 . Bipyridine compounds are fundamental precursors for a wide array of valuable substances, serving as key building blocks for biologically active molecules, ligands for catalysts, photosensitizers, and components in supramolecular architectures . The strong coordination ability of the bipyridine core towards metal centers makes this compound a valuable precursor for synthesizing novel catalysts and ligands in transition-metal catalysis . The specific functional groups on this molecule, including the nitro and carbonitrile moieties, provide versatile handles for further synthetic modification, enabling the creation of more complex structures for pharmaceutical research and materials science . As with all bipyridine-based compounds, challenges in synthesis often arise from product coordination with metal catalysts, a consideration for researchers utilizing this compound in novel synthetic routes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6N4O2 B13130425 3-Nitro-[2,3'-bipyridine]-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6N4O2

Molecular Weight

226.19 g/mol

IUPAC Name

3-nitro-2-pyridin-3-ylpyridine-4-carbonitrile

InChI

InChI=1S/C11H6N4O2/c12-6-8-3-5-14-10(11(8)15(16)17)9-2-1-4-13-7-9/h1-5,7H

InChI Key

DJYUFXYAXGRQGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2[N+](=O)[O-])C#N

Origin of Product

United States

Spectroscopic and Advanced Characterization Methodologies

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Structural Elucidation

No experimental Infrared (IR) or Raman spectroscopy data has been found for 3-Nitro-[2,3'-bipyridine]-4-carbonitrile. Such data would be essential for identifying characteristic vibrational modes of its functional groups, including the nitro (NO₂), cyano (C≡N), and bipyridine ring structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Published ¹H and ¹³C NMR spectra for this compound are not available. NMR spectroscopy is critical for determining the precise chemical environment of each hydrogen and carbon atom, which would confirm the connectivity and substitution pattern of the molecule. researchgate.netchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data for this compound. Mass spectrometry would be used to confirm the molecular weight (calculated as 226.19 g/mol based on its formula C₁₁H₆N₄O₂) and to study its fragmentation patterns, offering insights into the compound's structural stability and bonding. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

A solved crystal structure for this compound has not been reported in crystallographic databases. X-ray crystallography would provide definitive proof of its molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Due to the lack of specific data for the target compound, a detailed article that adheres to the strict requirements of the prompt cannot be generated at this time.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For nitro-substituted bipyridines, DFT methods are employed to determine fundamental properties such as heats of formation, total energies, and the distribution of electron density. researchgate.netresearchgate.net These calculations help in understanding the molecule's stability and the electronic effects of its substituent groups—the electron-withdrawing nitro (NO₂) and cyano (CN) groups.

DFT calculations on related nitropyridine systems have shown that the choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. researchgate.nettdl.org For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is commonly used for geometry optimization and energy calculations of similar pyridine (B92270) derivatives. researchgate.net Such calculations for 3-Nitro-[2,3'-bipyridine]-4-carbonitrile would reveal how the nitro and cyano groups modulate the electron distribution across the bipyridine framework, influencing its chemical and physical properties. The electronic structure of platinum complexes with nitro-substituted bipyridines has also been successfully elucidated using DFT, demonstrating the method's versatility. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Pyridine Derivatives This table is for illustrative purposes and lists common methods used in the literature for similar compounds.

MethodAbbreviationTypical Application
Hybrid FunctionalB3LYPGeometry Optimization, Vibrational Frequencies, Electronic Properties
Range-Separated HybridCAM-B3LYPExcited States, Charge-Transfer Systems
GGA FunctionalPBESolid-State Systems, General Purpose
Pople Basis Set6-311++G(d,p)High-accuracy calculations for organic molecules
Dunning Basis Setcc-pVTZCorrelation-consistent calculations for high accuracy

Prediction of Spectroscopic Parameters and Spectral Assignments

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are invaluable for predicting and interpreting various types of molecular spectra. researchgate.netacs.org For a molecule like this compound, these calculations can predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Theoretical vibrational frequency calculations are used to assign experimentally observed IR and Raman bands to specific molecular motions, such as C-H stretching, ring vibrations, and the characteristic vibrations of the nitro and cyano groups. ijraset.com For example, in a related compound, 2-chloro-5-nitropyridine-3-carbonitrile, DFT calculations have successfully assigned bands for C-N and N-O stretching vibrations. ijraset.com

TD-DFT is employed to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and help identify the nature of the transitions, such as n→π* or π→π* transitions, which are characteristic of molecules with heteroatoms and conjugated systems. ijraset.com This information is critical for understanding the photophysical properties of the compound. acs.org

Analysis of Molecular Orbitals and Frontier Orbitals for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.govresearchgate.netprinceton.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide crucial information about a molecule's reactivity.

HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the presence of strong electron-withdrawing nitro and cyano groups is expected to significantly lower the energy of the LUMO. researchgate.net DFT calculations on nitro-substituted bipyridines have shown that the LUMO is often localized on the pyridine ring bearing the nitro group. researchgate.net This localization indicates that this part of the molecule is the primary site for accepting electrons in a chemical reaction or an electrochemical reduction. The analysis of FMOs thus helps in predicting the most probable sites for chemical reactions. nih.govresearchgate.net

Table 2: Frontier Orbital Characteristics and Reactivity Predictions

OrbitalDescriptionPredicted Role in Reactivity
HOMOHighest Occupied Molecular OrbitalSite of electron donation; susceptible to electrophilic attack.
LUMOLowest Unoccupied Molecular OrbitalSite of electron acceptance; susceptible to nucleophilic attack. Localized on the nitro-pyridyl moiety. researchgate.net
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Theoretical Studies of Redox Potentials for Bipyridine Systems

The redox behavior of bipyridine derivatives is of significant interest, particularly in coordination chemistry and materials science. acs.orgacs.org Computational electrochemistry, using methods like DFT, allows for the prediction of redox potentials. These calculations typically involve computing the Gibbs free energies of the molecule in its different oxidation states. tdl.org

Studies on a large number of 2,2'-bipyridine (B1663995) derivatives have established a clear trend: functionalization with electron-withdrawing groups leads to an increase in the redox potential. chemrxiv.org This makes the molecule easier to reduce. Given that this compound possesses two potent electron-withdrawing groups (NO₂ and CN), it is predicted to have a relatively high reduction potential compared to unsubstituted bipyridine. Theoretical models can quantify this effect and predict the specific voltages at which reduction events will occur, guiding the design of these molecules for applications such as in redox flow batteries or as ligands in catalytic systems. chemrxiv.orgresearchgate.net The theoretical calculations often show excellent correlation with experimental results obtained from techniques like cyclic voltammetry. acs.org

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional structure and intermolecular interactions of this compound are critical to its properties in the solid state. The molecule is not planar due to steric hindrance, and there is a torsional or dihedral angle between the two pyridine rings. Computational methods can be used to perform a conformational analysis by calculating the energy of the molecule as a function of this dihedral angle to find the most stable conformation. nih.govnih.gov Studies on similar substituted bipyridines have shown that dispersion-corrected DFT is essential for accurately modeling these structures. nih.gov

Furthermore, quantum chemical calculations can be used to investigate and characterize noncovalent intermolecular interactions, such as hydrogen bonds, C-H···O/N interactions, and π-π stacking, which govern the crystal packing. mdpi.comnih.govmdpi.com Techniques like Hirshfeld surface analysis can visualize and quantify these interactions, revealing their relative contributions to the stability of the crystal structure. mdpi.com Understanding these interactions is crucial for crystal engineering and predicting the solid-state properties of the material.

Advanced Applications and Functional Materials Derived from 3 Nitro 2,3 Bipyridine 4 Carbonitrile

Photophysical Applications of Substituted Bipyridine Carbonitriles

The bipyridine carbonitrile scaffold is a promising platform for the development of photophysically active materials. The emission properties of these compounds can be finely tuned through chemical modification and coordination with metal ions.

Substituted bipyridine carbonitriles have been investigated as promising fluorescent materials. For instance, a series of 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles have demonstrated high fluorescence quantum yields in their solid, powdered form (up to 92.9%) and exhibit large Stokes shifts in solution, a valuable property for applications in biovisualization. chimicatechnoacta.ruresearchgate.net Similarly, α-(N-Biphenyl)-substituted 2,2′-bipyridines, which also feature a cyano group, have been developed as "push-pull" fluorophores, displaying intense blue-to-green fluorescence with quantum yields reaching up to 49.1% in THF solutions. nih.gov

The presence of both a nitro group and a cyano group on the [2,3'-bipyridine] core of the title compound is expected to create a strong intramolecular charge-transfer (ICT) character. However, the nitro group is a well-known fluorescence quencher, particularly in polar solvents. This quenching effect can occur through mechanisms such as the promotion of intersystem crossing to the triplet state or by providing a pathway for non-radiative decay. Therefore, while 3-Nitro-[2,3'-bipyridine]-4-carbonitrile possesses the structural elements of a chromophore, it is not expected to be a strong fluorophore in its free form, especially in polar environments. Its primary photophysical interest may lie in its use as a building block for more complex systems or as a ligand in coordination complexes.

Table 1: Photophysical Properties of Representative Substituted 2,2'-Bipyridine-Based Fluorophores in THF Solution

Compound Name Absorption Max (λ_abs) [nm] Emission Max (λ_em) [nm] Stokes Shift [cm⁻¹] Quantum Yield (Φ_F) [%]
α-(N-(4-biphenyl))-6-(4-methoxyphenyl)-4-phenyl-2,2'-bipyridine-5-carbonitrile 387 505 5576 49.1
α-(N-(4-bromophenyl))-6-(4-methoxyphenyl)-4-phenyl-2,2'-bipyridine-5-carbonitrile 380 487 5450 25.4
α-(N-(3-bromophenyl))-6-(4-methoxyphenyl)-4-phenyl-2,2'-bipyridine-5-carbonitrile 379 490 5600 21.3

Data sourced from a study on α-(N-Biphenyl)-substituted 2,2′-bipyridine-based push-pull fluorophores. nih.gov

Bipyridine derivatives are quintessential ligands in the construction of photosensitizers, particularly in ruthenium(II) polypyridyl complexes used in systems like dye-sensitized solar cells (DSSCs). acs.org These complexes function by absorbing light to create a metal-to-ligand charge transfer (MLCT) excited state, which can then inject an electron into a semiconductor or participate in other energy or electron transfer processes.

The introduction of electron-withdrawing groups, such as the nitrile moiety, onto the bipyridine ligand is a known strategy to improve the properties of these photosensitizers. For example, ruthenium polypyridyl complexes incorporating 4-methyl-2,2′-bipyridine-4′-carbonitrile have shown a significant increase in the lifetime and quantum yield of their emissive MLCT excited state compared to the parent [Ru(bpy)₃]²⁺ complex. acs.org This enhancement of photosensitizing properties is crucial for efficient energy conversion. These complexes have also demonstrated higher quantum yields for the production of singlet oxygen, a key species in photodynamic therapy. acs.org The presence of both nitro and cyano groups in this compound would further lower the energy of the ligand's π* orbitals. When used as a ligand, this would stabilize the MLCT excited state, potentially red-shifting the absorption spectrum and tuning the complex's redox properties to better suit specific energy conversion applications.

The coordination of bipyridine derivatives to metal centers is a powerful tool for modulating their luminescent properties. While the free this compound ligand may exhibit weak fluorescence, its metal complexes could display entirely different and potentially useful luminescent behaviors.

Studies on 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles have shown that the addition of Zn²⁺ cations to solutions of these compounds leads to a significant hypsochromic (blue) shift of the emission maximum and a simultaneous, marked increase in emission intensity. chimicatechnoacta.ru This demonstrates that metal coordination can switch on or enhance the luminescence of bipyridine carbonitriles.

Complexation with heavy metal ions such as ruthenium(II), osmium(II), iridium(III), or platinum(II) can facilitate intersystem crossing, leading to phosphorescence rather than fluorescence. rsc.org The strong electron-withdrawing nature of the nitro and cyano groups in this compound would significantly influence the energy of the MLCT states in such complexes. This provides a mechanism to tune the emission color and lifetime of the resulting phosphors, which are critical parameters for applications in areas like organic light-emitting diodes (OLEDs) and biological imaging. The electronic structure of platinum complexes with nitro-substituted bipyridines has been studied, revealing that the lowest unoccupied molecular orbital (LUMO) is largely localized on the nitro-pyridyl moiety, a factor that dictates the photophysical and electrochemical behavior of the resulting complexes. rsc.org

Electrochemical Applications of Bipyridine Derivatives

The ability of bipyridine compounds to undergo reversible electron transfer reactions makes them highly attractive for electrochemical applications, particularly in the burgeoning field of energy storage.

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and there is significant research into developing organic redox-active materials to replace traditional metal-based electrolytes. Bipyridine derivatives are among the leading candidates for these applications.

A comprehensive theoretical study investigated 156 different 2,2′-bipyridine derivatives for their potential use as redox-active materials in organic flow batteries. rsc.org A key finding of this research was that functionalization of the bipyridine core with electron-withdrawing groups leads to an increase in the redox potential. rsc.org The study specifically identified molecules with carbonyl- and nitro-based functional groups as being particularly promising for use as negative redox-active materials (anolytes). rsc.org

This compound possesses two powerful electron-withdrawing substituents. Both the nitro group and the cyano group significantly lower the energy of the molecule's LUMO. This electronic modification is expected to substantially increase its reduction potential compared to unsubstituted bipyridine. A higher redox potential is advantageous for designing high-voltage (and therefore high-energy-density) flow batteries. The electrochemical properties of tris(2,2'-bipyridine) iron(II) complexes have also been shown to be tunable by substituents, with electron-withdrawing groups shifting the formal potential to more positive values. aalto.fijyu.fi This principle further supports the potential of this compound and its metal complexes as high-potential redox-active materials for energy storage technologies.

Table 2: Calculated Redox Potentials of Selected Substituted 2,2'-Bipyridine (B1663995) Derivatives

Substituent on Bipyridine Calculated Redox Potential (V)
4,4'-diamino -1.72
Unsubstituted -1.33
4,4'-dichloro -1.14
4,4'-dicyano -0.73
4,4'-dinitro -0.49

Data adapted from a theoretical study on 2,2'-bipyridines as electro-active compounds in flow batteries, illustrating the effect of electron-withdrawing and -donating groups. rsc.org

Catalytic Applications

Bipyridine-based ligands are ubiquitous in coordination chemistry and homogeneous catalysis. Their ability to form stable complexes with a wide range of transition metals allows for the development of catalysts for numerous organic transformations. The specific substituents on the bipyridine ligand play a critical role in tuning the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

The presence of strong electron-withdrawing nitro and cyano groups in this compound would render the ligand a strong π-acceptor. When coordinated to a transition metal, it would significantly decrease the electron density at the metal center. This electronic perturbation can be highly beneficial for certain catalytic applications. For example, an electron-deficient metal center may exhibit enhanced reactivity in oxidative reactions or be more resistant to oxidative degradation.

Conversely, for catalytic cycles that require reductive steps, such as certain cross-coupling reactions where oxidative addition to a low-valent metal is key, a highly electron-deficient ligand might be detrimental. However, in reactions like the palladium-catalyzed Suzuki-Miyaura and Heck cross-couplings, the electronic nature of the pyridine-based ligands is known to modulate the catalytic efficiency. nih.gov Therefore, complexes of this compound could be explored as catalysts or pre-catalysts in a variety of transformations, with the expectation that they would impart unique reactivity compared to complexes with more electron-donating bipyridine ligands. For instance, ruthenium(II) polypyridyl complexes have been applied as catalysts for hydride transfer reactions, where the electronic properties of the bipyridine ligands influence the reaction rates. nih.gov Additionally, some bipyridine derivatives can function as organocatalysts themselves, and while less common, the Lewis basic nitrogen sites of the title compound could potentially play a role in activating substrates in certain reactions.

Integration into Heterogeneous Catalysis Systems

The bipyridine unit is a well-established N,N'-bidentate chelating ligand, crucial in the construction of metal-complex catalysts. When immobilized on solid supports, these complexes form the basis of heterogeneous catalysts, which are prized for their ease of separation and recyclability. In principle, this compound could serve as a ligand in such systems.

Development of Nonlinear Optical (NLO) Materials

Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor groups are prime candidates for nonlinear optical (NLO) materials. These materials are essential for applications in photonics and optoelectronics, such as optical switching and signal processing. utoronto.ca The structure of this compound features a π-conjugated bipyridine system functionalized with a powerful electron-accepting nitro group.

The presence of nitro groups in organic compounds is known to enhance their NLO properties. nih.gov This is due to the group's strong electron-withdrawing character, which can lead to significant intramolecular charge transfer and large second-order hyperpolarizability values—key metrics for NLO activity. nih.gov Theoretical and experimental studies on various organic compounds have shown that donor-acceptor motifs are crucial for high NLO response. utoronto.caresearchgate.net While the inherent structure of this compound suggests it could exhibit significant NLO properties, specific experimental or computational studies quantifying its NLO response have not been reported. Research on other bipyridine derivatives has demonstrated their potential for third-order optical nonlinearity. utoronto.ca

Chemosensor Development Utilizing Metal-Ligand Interactions

Bipyridine derivatives are frequently employed as ligands in the design of chemosensors. Their ability to form stable complexes with various metal ions can be exploited to generate a detectable signal, often through changes in luminescence or color upon binding to a target analyte.

The development of such sensors typically involves creating a metal complex where the bipyridine ligand's photophysical properties are sensitive to its coordination environment. For instance, ruthenium(II) bipyridine complexes are well-known for their luminescent properties and have been used to detect analytes through mechanisms like the inner filter effect. While this demonstrates the general utility of the bipyridine scaffold in sensor applications, specific research on chemosensors derived from this compound is not documented. The strong electron-withdrawing groups on this ligand would likely influence the energy levels of its metal complexes, which could be leveraged in the rational design of new sensory materials.

Precursors for Fused Heterocyclic Systems with Research Interest in Bioactivity

Polyfunctionalized heterocycles like this compound are valuable starting materials in organic synthesis for the construction of more complex, fused heterocyclic systems. ias.ac.in Fused heterocycles are "privileged structures" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals due to their ability to interact with a wide range of biological targets. researchgate.netnih.gov

The reactive sites on this compound—namely the nitro and cyano groups—can participate in various cyclization reactions. For example, the cyano group is a common precursor for building fused pyrimidine (B1678525) rings, as seen in the synthesis of pyrido[2,3-d]pyrimidines. oiccpress.comresearchgate.net The nitro group can also be a versatile handle for ring-closure reactions or can be reduced to an amino group, opening up further synthetic pathways. nih.govrsc.org The synthesis of pyridine-fused heterocycles is a significant area of research, with applications in pharmaceuticals and materials science. ias.ac.inresearchgate.net Although the potential of this compound as a precursor for novel bioactive fused systems is high, specific examples of its use in this context are not described in the existing literature.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Nitro-[2,3'-bipyridine]-4-carbonitrile, and how does reaction stoichiometry influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyridine precursors and nitro-substituted intermediates. For example, regioselective synthesis is achieved by reacting pyridine derivatives with malononitrile in alcohol solvents (e.g., methanol) in the presence of sodium, which directs nitrile group positioning . Reaction stoichiometry (e.g., molar ratios of nitro-substituted aryl groups to pyridine precursors) critically affects regioselectivity, as excess nitrile precursors may lead to byproducts like isomeric pyridine-carbonitrile derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopy : IR spectroscopy identifies nitrile (C≡N) stretches (~2213–2214 cm⁻¹) and nitro (NO₂) vibrations (~1520–1350 cm⁻¹). 1^1H/13^13C NMR resolves aromatic proton environments and nitrile carbon signals .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-III is preferred for resolving bond angles and nitro-group orientation. Hydrogen-bonding patterns can be analyzed using graph-set theory to predict crystal packing .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing of this compound?

  • Methodological Answer : The nitro and nitrile groups participate in C–H···O/N hydrogen bonds, creating layered or helical crystal architectures. Graph-set analysis (e.g., Etter’s rules) reveals motifs like R22(8)R_2^2(8) rings, which stabilize the lattice. Solvent polarity during crystallization can modulate these interactions, as polar solvents enhance dipole-dipole stacking .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electron density distribution, nitro-group charge delocalization, and frontier molecular orbitals (HOMO-LUMO gaps). Comparative studies show DFT-calculated nitrile bond lengths deviate <1% from SC-XRD data, validating its use for property optimization .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Yield discrepancies often arise from variations in solvent basicity, temperature, or catalyst loading. Systematic Design of Experiments (DoE) can isolate optimal conditions. For example, sodium methoxide in methanol at 60°C maximizes yields (~75%) by minimizing side reactions (e.g., hydrolysis of nitrile groups) .

Q. What strategies improve the pharmacological activity of this compound derivatives in anticancer studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight that electron-withdrawing substituents (e.g., trifluoromethyl) at the 4-position enhance cytotoxicity. Modifying the bipyridine scaffold with thiophene or halogenated aryl groups improves binding to kinase targets (e.g., PIM1), as confirmed by IC₅₀ assays and molecular docking .

Q. What mechanistic insights explain the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : The nitro group acts as an electron-deficient center, facilitating nucleophilic attacks by amines or enolates. In reactions with β-ketoesters, the nitrile group undergoes cyclization to form pyridopyrimidine derivatives. Kinetic studies (e.g., monitoring via 1^1H NMR) reveal rate-determining steps involve nitro-to-amine reduction intermediates .

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